molecular formula C15H16N2OS B5045361 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

Cat. No.: B5045361
M. Wt: 272.4 g/mol
InChI Key: JSCHTMXWJLGDCJ-UHFFFAOYSA-N
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Description

The compound 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is an organic molecule characterized by a thioxo group and a tetrahydrobenzoquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one typically involves the following steps:

  • Formation of the Tetrahydrobenzoquinazolinone Core: This can be achieved by cyclization of o-aminoaryl isothiocyanates.

  • Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and improved yields. Catalysts and optimized solvent systems are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: The compound can undergo reduction reactions to form the corresponding thiol or thioether.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products Formed

  • Oxidation Products: Sulfoxide, sulfone.

  • Reduction Products: Thiol, thioether.

  • Substitution Products: Halogenated, nitro-substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for modifications that lead to the development of novel materials with unique properties.

Biology

In biological research, 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is studied for its potential as a pharmacophore. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine

Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore these therapeutic potentials.

Industry

In the industrial sector, the compound is investigated for use in developing new polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioxo group and the heterocyclic core play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other thioxo-quinazolinone derivatives:

  • 5-methyl-2-thioxo-2,3-dihydrobenzo[h]quinazolin-4(1H)-one

  • 6-isopropyl-2-thioxo-2,3-dihydrobenzo[f]quinazolin-4(1H)-one

These compounds share similar structural features but differ in the substituents on the quinazolinone core. The presence of different substituents can lead to variations in reactivity, biological activity, and physical properties, making each compound unique in its applications and effects. 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one stands out due to its specific isopropyl group and its tetrahydrobenzo fused system, which can influence its pharmacokinetic and pharmacodynamic profiles.

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Properties

IUPAC Name

5-propan-2-yl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-8(2)11-7-9-5-3-4-6-10(9)13-12(11)14(18)17-15(19)16-13/h3-6,8,11H,7H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCHTMXWJLGDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321012
Record name 5-propan-2-yl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305858-68-8
Record name 5-propan-2-yl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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